2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
Description
The compound 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide is a synthetic acetamide derivative featuring an imidazolidinone core substituted with a 4-fluorophenyl group and an N-linked 4-phenylbutan-2-yl side chain. Its molecular formula is C₂₁H₂₃FN₄O₂, with a molecular weight of 382.4 g/mol. The structural uniqueness arises from the combination of a fluorinated aromatic system and a branched alkyl-aryl side chain, which may influence its physicochemical properties, such as solubility, bioavailability, and target binding affinity.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-16(7-8-17-5-3-2-4-6-17)23-20(26)15-24-13-14-25(21(24)27)19-11-9-18(22)10-12-19/h2-6,9-12,16H,7-8,13-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSYTZKZUBCCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the imidazolidinone ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Attachment of the phenylbutan-2-yl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the imidazolidinone intermediate is reacted with a phenylbutan-2-yl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The fluorophenyl and phenylbutan-2-yl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for halogenation, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds similar to 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide exhibit antimicrobial properties. Preliminary studies suggest efficacy against Gram-positive bacteria, indicating potential use in developing new antibiotics.
- Anticancer Potential : Investigations have shown that this compound may induce apoptosis in various cancer cell lines. The structure allows for targeted interactions with cancer-related pathways, making it a candidate for further development in oncology.
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties in vitro, which could be beneficial for treating inflammatory diseases. It appears to modulate inflammatory markers effectively.
Biological Applications
- Enzyme Inhibition : The mechanism of action involves the inhibition of specific enzymes, which can alter metabolic pathways. This property is crucial for drug design targeting metabolic disorders.
- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways associated with pain and inflammation, thus providing therapeutic benefits.
Material Science
The unique structure of this compound allows it to be utilized as a precursor in synthesizing novel materials. Its chemical properties enable it to serve as a building block for more complex organic compounds that may have applications in polymers or nanotechnology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent. |
| Study 2 | Anticancer Activity | Induced apoptosis in specific cancer cell lines, indicating cytotoxic effects relevant for cancer therapy. |
| Study 3 | Anti-inflammatory Effects | Reduced inflammatory markers in vitro, highlighting its potential for treating inflammatory conditions. |
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets within cells. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences and molecular properties between the target compound and its analogs:
Key Observations
Substituent Effects on the Imidazolidinone Core: The target compound and the analog in share a 4-fluorophenyl group on the imidazolidinone ring. However, the acetamide nitrogen in ’s compound is substituted with a 3-chloro-4-fluorophenyl group, introducing additional steric bulk and electronic effects compared to the target’s 4-phenylbutan-2-yl chain . Compound 17 () replaces the 2-oxo group with a 2,5-dioxo system and adds a furan-2-ylmethyl substituent, likely altering hydrogen-bonding capacity and metabolic stability .
Role of Halogenation :
- Fluorine atoms (present in all listed compounds) enhance lipophilicity and resistance to oxidative metabolism. The target compound lacks chlorine, unlike the and analogs, which may reduce toxicity risks but also affect binding to halogen-sensitive targets .
Compound 17’s furan moiety introduces a planar, electron-rich heterocycle, which could enhance π-π stacking but reduce solubility .
Implications for Drug Design
- Bioavailability : The target compound’s 4-phenylbutan-2-yl side chain may improve membrane permeability compared to smaller substituents (e.g., 3-chloro-4-fluorophenyl in ), though at the cost of increased molecular weight.
- Target Selectivity : The absence of a thioxo group (cf. ) suggests the target may have a distinct mechanism of action, possibly avoiding off-target interactions with sulfur-binding proteins .
- Synthetic Feasibility : The branched alkyl-aryl chain in the target compound could pose challenges in stereochemical control during synthesis, unlike the simpler aryl groups in analogs .
Biological Activity
The compound 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies to elucidate its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Imidazolidinyl Intermediate : Initial reactions lead to the formation of a 2-oxoimidazolidin structure.
- Introduction of the Fluorophenyl Group : A fluorinated aromatic group is incorporated to enhance biological activity.
- Coupling with the Acetamide Backbone : The final step involves coupling the imidazolidinyl intermediate with a phenylbutanamide moiety, optimizing conditions for yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function through:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and affect physiological responses.
- Receptor Modulation : Interaction with receptor sites can lead to changes in signaling pathways, influencing various biological processes.
Biological Activity and Pharmacological Implications
Research indicates that 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide exhibits several biological activities:
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has shown efficacy against various types of cancer by inhibiting cell proliferation and promoting programmed cell death.
Anti-inflammatory Effects
Preclinical models suggest that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Neuroprotective Activity
There is emerging evidence supporting its neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism may involve modulation of oxidative stress pathways and enhancement of neuronal survival.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated anticancer effects on breast cancer cells; IC50 values were determined. | The compound significantly reduces cell viability at low concentrations. |
| Study 2 | Investigated anti-inflammatory effects in murine models; cytokine levels were measured post-treatment. | The compound effectively lowered levels of TNF-alpha and IL-6, indicating strong anti-inflammatory potential. |
| Study 3 | Assessed neuroprotective effects in a Parkinson’s disease model; behavioral tests were conducted alongside biochemical assays. | Improved motor function and reduced oxidative stress markers were observed, suggesting therapeutic potential in neurodegeneration. |
Q & A
[Basic] What synthetic routes are recommended for preparing 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide?
Methodological Answer:
The synthesis of structurally analogous acetamides typically involves condensation reactions or nucleophilic substitutions. For example:
- Step 1: React a fluorophenyl-substituted imidazolidinone precursor with a halogenated acetamide derivative (e.g., 2-chloroacetamide) in the presence of a base like potassium carbonate (K₂CO₃) to facilitate nucleophilic displacement .
- Step 2: Optimize reaction conditions (e.g., 60°C for 2–4 hours) and monitor progress via TLC .
- Step 3: Purify the crude product via recrystallization using ethanol or methanol to enhance yield and purity .
Key Considerations: Use anhydrous conditions to avoid side reactions, and validate intermediate structures using NMR or mass spectrometry.
[Basic] Which analytical techniques are optimal for characterizing purity and structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For fluorinated analogs, ¹⁹F NMR can resolve electronic environments .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction data refined via SHELXL (e.g., monoclinic space group Cc with Z = 4) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected m/z ~423.45 for C₂₄H₂₅FN₃O₂).
[Advanced] How can computational modeling predict this compound’s binding interactions with biological targets?
Methodological Answer:
- Step 1: Retrieve the compound’s 3D structure from PubChem or optimize it using density functional theory (DFT) .
- Step 2: Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase enzymes) to estimate binding affinity and pose .
- Step 3: Validate docking results with molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns to assess stability of ligand-protein complexes .
Key Insight: Prioritize ligands with low binding energy (ΔG < -7 kcal/mol) and consistent hydrogen-bonding networks.
[Advanced] How to resolve contradictions between spectroscopic and crystallographic structural data?
Methodological Answer:
- Scenario: Discrepancies in substituent orientation (e.g., imidazolidinone ring puckering).
- Strategy 1: Re-refine crystallographic data using SHELXL with updated restraints for bond lengths/angles .
- Strategy 2: Compare experimental NMR chemical shifts with DFT-calculated values (e.g., Gaussian 16) to identify conformational mismatches .
- Strategy 3: Perform variable-temperature NMR to detect dynamic effects influencing spectral assignments .
[Advanced] What crystallization strategies improve X-ray diffraction quality?
Methodological Answer:
- Solvent Selection: Use mixed solvents (e.g., ethanol/dichloromethane) for slow vapor diffusion to grow larger crystals .
- Temperature Control: Crystallize at 4°C to reduce thermal motion and enhance lattice order .
- Data Collection: Optimize X-ray wavelength (e.g., Cu-Kα) and detector geometry (e.g., Bruker SMART APEXII) for high-resolution data (<1.0 Å) .
Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate with R1 < 0.04 .
[Basic] How to troubleshoot low yields in the condensation step during synthesis?
Methodological Answer:
- Cause 1: Incomplete activation of the carbonyl group. Solution: Use coupling agents like DCC or EDCI to enhance reactivity .
- Cause 2: Competing side reactions. Solution: Introduce inert gas (N₂) to minimize oxidation and optimize stoichiometry (1:1 molar ratio) .
- Cause 3: Poor solubility. Solution: Switch to polar aprotic solvents (e.g., DMF) and increase reaction temperature to 80°C .
[Advanced] How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Step 1: Synthesize derivatives with systematic modifications (e.g., fluorophenyl → chlorophenyl; butan-2-yl → pentan-3-yl) .
- Step 2: Evaluate biological activity (e.g., COX-1/2 inhibition via enzyme assays) and correlate with electronic (Hammett σ) or steric (Taft ES) parameters .
- Step 3: Use QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize high-potential analogs .
[Basic] What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Use a fume hood for synthesis and purification steps to minimize inhalation risks .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
